Cas no 1396716-01-0 (2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole)
![2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole structure](https://www.kuujia.com/scimg/cas/1396716-01-0x500.png)
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1396716-01-0
- VU0530237-1
- (2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
- 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
- AKOS024529968
- F6037-0552
- (2,5-dimethylfuran-3-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone
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- Inchi: 1S/C18H19N3O2/c1-10-4-5-15-16(6-10)20-17(19-15)13-8-21(9-13)18(22)14-7-11(2)23-12(14)3/h4-7,13H,8-9H2,1-3H3,(H,19,20)
- InChI Key: KUSUWCLJUOOZRR-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)OC=1C)N1CC(C2=NC3C=CC(C)=CC=3N2)C1
Computed Properties
- Exact Mass: 309.147726857g/mol
- Monoisotopic Mass: 309.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.1Ų
- XLogP3: 2.7
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6037-0552-4mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6037-0552-10μmol |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-2mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-3mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-1mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6037-0552-20mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-30mg |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-2μmol |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-20μmol |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6037-0552-5μmol |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole |
1396716-01-0 | 5μmol |
$94.5 | 2023-09-09 |
2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
Introduction to 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole and Its Applications in Modern Chemical Biology
The compound with the CAS no. 1396716-01-0, specifically named as 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic molecule has garnered considerable attention due to its unique structural features and promising biological activities. The compound’s synthesis involves a sophisticated interplay of functional groups, including the 2,5-dimethylfuran-3-carbonyl moiety and the azetidin-3-yl ring system, which contribute to its distinct chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of benzodiazole derivatives in medicinal chemistry, particularly for their role in modulating central nervous system (CNS) activity. The presence of the 5-methyl substituent in the benzodiazole core enhances the molecule’s stability and bioavailability, making it an attractive candidate for further investigation. Moreover, the azetidinyl component introduces a flexible scaffold that can interact with various biological targets, including enzymes and receptors involved in neurological disorders.
In the context of contemporary research, this compound has been explored for its potential in addressing neurological conditions such as anxiety and epilepsy. The 2,5-dimethylfuran-3-carbonyl group serves as a key pharmacophore, facilitating interactions with specific binding sites on target proteins. Preliminary in vitro studies have demonstrated that this molecule exhibits inhibitory effects on certain enzymes implicated in neurodegenerative diseases. The combination of these structural elements makes it a versatile platform for drug discovery.
The synthesis of 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These methodologies ensure high yields and purity, which are critical for subsequent biological evaluations.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for developing novel therapeutic agents. The benzodiazole scaffold is well-documented for its anxiolytic and anticonvulsant properties, while the azetidinyl ring adds a layer of complexity that could enhance binding affinity and selectivity. Researchers are particularly interested in exploring its interactions with GABA-A receptors, which are central to CNS function.
The CAS no. 1396716-01-0 identifier ensures precise classification and tracking within scientific databases, facilitating collaboration among researchers worldwide. This standardized nomenclature is essential for ensuring reproducibility and consistency in experimental protocols. As such, compounds like this play a pivotal role in advancing our understanding of molecular mechanisms underlying neurological disorders.
Future directions in the study of 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole include exploring its pharmacokinetic profile and potential side effects through preclinical models. Additionally, computational modeling techniques can be leveraged to predict binding interactions and optimize lead structures further. These efforts align with broader trends in drug discovery that emphasize interdisciplinary approaches combining chemistry, biology, and computational science.
The significance of this compound extends beyond its immediate applications in CNS disorders. Its unique structural features make it a valuable tool for studying enzyme inhibition and receptor binding mechanisms. By understanding how this molecule interacts with biological targets at a molecular level, scientists can gain insights into disease pathogenesis and develop more effective therapeutic strategies.
In conclusion,2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole (CAS no. 1396716-01-0) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its innovative design offers a unique combination of structural elements that enhance biological activity while maintaining synthetic feasibility. As research progresses,this compound is poised to contribute significantly to advancements in treating neurological conditions and understanding fundamental biological processes.
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